Cas no 614-48-2 (3-Nitrochalcone)

3-Nitrochalcone structure
3-Nitrochalcone structure
商品名:3-Nitrochalcone
CAS番号:614-48-2
MF:C15H11NO3
メガワット:253.2527
MDL:MFCD00024571
CID:82725
PubChem ID:253660304

3-Nitrochalcone 化学的及び物理的性質

名前と識別子

    • 3-nitrochalcone
    • 2-(3-Nitrobenzylidene)acetophenone
    • 3-(3-nitrophenyl)-1-phenylprop-2-en-1-one
    • 3-nitrobenzalacetophenone
    • CBDivE_001972
    • SMFBODMWKWBFOK-UHFFFAOYSA-N
    • VZ27162
    • N0936
    • 3-(3-nitrophenyl)-1-phenyl-2-propen1-one
    • 3-(3-nitrophenyl)-1-phenyl-2-propen-1-one
    • 2-Propen-1-one,3-(3-nitrophenyl)-1-phenyl-
    • 1-phenyl-3-(3'-nitrophenyl)-prop-2-en-1-one
    • JRG-4-5
    • T72709
    • A833234
    • M-nitrobenzylidene acetophenone
    • CCRIS 1670
    • 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-, (E)-
    • UPCMLD00WMAL2-117
    • (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one
    • NSC636933
    • (E)-3-(3-nitrophenyl)-1-phenyl-prop-2-en-1-one
    • (E)-3-(3-Nitrophenyl)-1-phenyl-2-propen-1-one
    • 3-Nitrobenzylideneacetophenone
    • NSC 5536
    • MFCD00024571
    • NS00042521
    • 24721-24-2
    • 3-(3-Nitro-phenyl)-1-phenyl-propenone
    • 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-
    • NSC5536
    • SMFBODMWKWBFOK-MDZDMXLPSA-N
    • CMLDBU00000333
    • AKOS001017056
    • BDBM50572882
    • EINECS 210-384-3
    • NSC-5536
    • CS-0319718
    • AI3-08902
    • Chalcone, 3-nitro-
    • AS-64993
    • NCGC00161439-01
    • NSC-636933
    • (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one
    • CHEMBL106824
    • SCHEMBL3359800
    • 3-Nitro-trans-chalcone
    • 614-48-2
    • Z46028353
    • STK078154
    • BBL000311
    • 3-Nitrochalcone
    • MDL: MFCD00024571
    • インチ: 1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H
    • InChIKey: SMFBODMWKWBFOK-UHFFFAOYSA-N
    • ほほえんだ: O=C(C([H])=C([H])C1C([H])=C([H])C([H])=C(C=1[H])[N+](=O)[O-])C1C([H])=C([H])C([H])=C([H])C=1[H]
    • BRN: 1464265

計算された属性

  • せいみつぶんしりょう: 253.07400
  • どういたいしつりょう: 253.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 353
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 62.9
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.1934 (rough estimate)
  • ゆうかいてん: 142.0 to 146.0 deg-C
  • ふってん: 396.45°C (rough estimate)
  • 屈折率: 1.5500 (estimate)
  • PSA: 62.89000
  • LogP: 4.01410
  • ようかいせい: 使用できません

3-Nitrochalcone セキュリティ情報

3-Nitrochalcone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N495883-100mg
3-Nitrochalcone
614-48-2
100mg
$ 65.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N0936-1g
3-Nitrochalcone
614-48-2 98.0%(GC)
1g
¥490.0 2022-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
VG070-200mg
3-Nitrochalcone
614-48-2 98.0%(GC)
200mg
¥287.0 2022-07-28
abcr
AB177396-1g
3-Nitrochalcone, 98%; .
614-48-2 98%
1g
€77.20 2025-02-16
1PlusChem
1P003K9Z-25g
3-(3-Nitrophenyl)-1-phenylprop-2-en-1-one
614-48-2 98%
25g
$344.00 2024-04-22
Aaron
AR003KIB-1g
3-(3-Nitrophenyl)-1-phenylprop-2-en-1-one
614-48-2 98%
1g
$26.00 2025-01-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1390388-1g
3-(3-Nitrophenyl)-1-phenylprop-2-en-1-one
614-48-2 98%
1g
¥655.00 2024-05-06
Key Organics Ltd
AS-64993-1G
(2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one
614-48-2 >97%
1g
£138.00 2025-02-08
TRC
N495883-50mg
3-Nitrochalcone
614-48-2
50mg
$ 50.00 2022-06-03
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0936-5g
3-Nitrochalcone
614-48-2 >98.0%(GC)
5g
¥2040.00 2023-09-07

3-Nitrochalcone 関連文献

3-Nitrochalconeに関する追加情報

Introduction to 3-Nitrochalcone (CAS No 614-48-2)

3-Nitrochalcone (CAS No 614-48-2) is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, characterized by its nitro and chalcone functional groups, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The unique structural and electronic properties of 3-Nitrochalcone make it a valuable building block for the development of novel therapeutic agents.

The chemical structure of 3-Nitrochalcone consists of a central chalcone moiety, which is a β-unsaturated carbonyl compound derived from the condensation of an aromatic aldehyde with an aromatic ketone. The nitro group attached to one of the aromatic rings introduces electrophilic reactivity, making the compound highly reactive in nucleophilic substitution reactions. This feature is particularly useful in medicinal chemistry for further functionalization and derivatization.

In recent years, 3-Nitrochalcone has been extensively studied for its potential applications in drug discovery. Researchers have explored its role as a precursor in the synthesis of various bioactive compounds, including antifungal, anti-inflammatory, and anticancer agents. The nitro group in 3-Nitrochalcone can be readily reduced to an amine, which can then be further modified to introduce other pharmacophores. This flexibility in structural modification makes it an attractive candidate for medicinal chemists.

One of the most compelling aspects of 3-Nitrochalcone is its role in the development of novel anticancer agents. Studies have demonstrated that derivatives of 3-Nitrochalcone exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in tumor proliferation and survival. For instance, certain derivatives have shown promise in inhibiting tyrosine kinases, which are crucial for cancer cell signaling pathways.

Furthermore, 3-Nitrochalcone has been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. By modulating inflammatory pathways, compounds derived from 3-Nitrochalcone may offer therapeutic benefits. Preliminary studies suggest that these derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.

The synthesis of 3-Nitrochalcone typically involves the condensation of 4-nitrobenzaldehyde with acetophenone under basic conditions. This reaction proceeds via a Michael addition followed by cyclization and dehydration. The yield and purity of 3-Nitrochalcone can be optimized by carefully controlling reaction conditions such as temperature, solvent choice, and catalyst concentration.

In addition to its pharmaceutical applications, 3-Nitrochalcone has found utility in materials science. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of polymers and advanced materials. Researchers have explored its use in creating conductive polymers and organic semiconductors, which have potential applications in electronics and optoelectronics.

The latest research on 3-Nitrochalcone also highlights its role in green chemistry initiatives. Efforts are underway to develop more sustainable synthetic routes for this compound, minimizing waste and reducing environmental impact. One such approach involves using biocatalysts to facilitate the formation of the chalcone core, thereby reducing reliance on harsh chemical reagents.

Another area of interest is the exploration of 3-Nitrochalcone derivatives as antimicrobial agents. With increasing concerns about antibiotic resistance, there is a growing need for novel antimicrobial compounds. Derivatives of 3-Nitrochalcone have shown promising activity against Gram-positive bacteria, making them potential candidates for developing new antibiotics.

The structural diversity offered by 3-Nitrochalcone allows for the creation of a wide range of derivatives with tailored properties. By modifying the substituents on the aromatic rings or introducing additional functional groups, researchers can fine-tune the biological activity and pharmacokinetic profiles of these compounds. This flexibility is crucial for optimizing drug candidates for clinical use.

In conclusion, 3-Nitrochalcone (CAS No 614-48-2) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and green chemistry. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules with diverse applications. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone in drug discovery and material innovation.

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